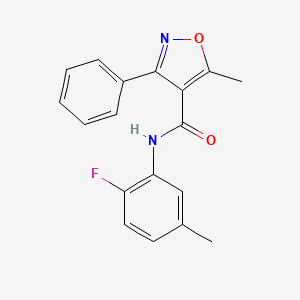

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Übersicht

Beschreibung

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as FMISO, is a radiopharmaceutical drug that is used in positron emission tomography (PET) imaging. It is a hypoxia imaging agent that is used to detect areas of low oxygen levels in tissues.

Wirkmechanismus

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a hypoxia imaging agent that is taken up by cells in areas of low oxygen levels. The mechanism of uptake is based on the fact that hypoxic cells have a lower oxygen tension, which leads to the activation of various cellular pathways that result in the increased expression of hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of various genes involved in cellular adaptation to hypoxia. N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is taken up by cells through passive diffusion and is trapped in the cells due to its high lipophilicity.

Biochemical and Physiological Effects:

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a radiopharmaceutical drug that emits positrons, which are detected by PET imaging. The positrons emitted by N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide interact with electrons in the surrounding tissue, resulting in the emission of gamma rays that are detected by the PET scanner. The amount of gamma radiation emitted is proportional to the amount of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide uptake in the tissue. The images obtained from PET scans provide information about the location and extent of hypoxia in tissues.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments are that it is a non-invasive imaging technique that provides information about the location and extent of hypoxia in tissues. It is also a sensitive imaging technique that can detect hypoxic areas that may not be visible on other imaging modalities. The limitations of using N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments are that it is a radioactive drug that requires specialized equipment and expertise to handle. It also has a short half-life, which limits the time available for imaging.

Zukünftige Richtungen

There are several future directions for the use of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One direction is the development of new hypoxia imaging agents that have improved pharmacokinetic properties and higher sensitivity. Another direction is the use of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other imaging modalities to provide more comprehensive information about the tumor microenvironment. Additionally, the use of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in clinical trials to evaluate the efficacy of hypoxia-targeted therapies is an area of active research.

Synthesemethoden

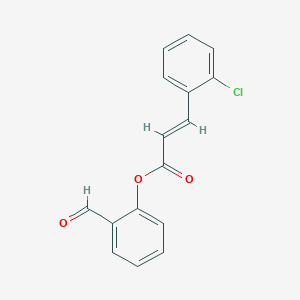

The synthesis of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-fluoro-5-methylphenylisocyanate with 3-phenyl-5-methyl-4-isoxazolecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The chemical structure of N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is shown below.

Wissenschaftliche Forschungsanwendungen

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is used in PET imaging to detect areas of hypoxia in tissues. Hypoxia is a condition where there is a deficiency of oxygen in tissues. This condition is associated with various diseases such as cancer, ischemic heart disease, and stroke. N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is used to detect hypoxic areas in tumors, which are known to be more resistant to radiation therapy and chemotherapy.

Eigenschaften

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-8-9-14(19)15(10-11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEPWJZMUDAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321902 | |

| Record name | N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49723499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

694498-02-7 | |

| Record name | N-(2-fluoro-5-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)

![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)

![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)

![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)

![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)